Colistimethatesodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

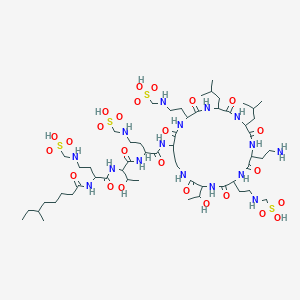

Colistimethate sodium is an antibiotic used to treat infections caused by certain gram-negative bacteria, particularly Pseudomonas aeruginosa . It is a prodrug of colistin, which means it is converted into the active form, colistin, in the body . Colistimethate sodium is known for its bactericidal activity against aerobic gram-negative microorganisms .

Méthodes De Préparation

Colistimethate sodium is synthesized by reacting colistin with formaldehyde and sodium bisulfite, leading to the addition of a sulfomethyl group to the primary amines of colistin . This reaction results in the formation of colistimethate sodium, which is less toxic than colistin when administered parenterally . Industrial production methods involve the precise control of reaction conditions to ensure the purity and potency of the final product .

Analyse Des Réactions Chimiques

Colistimethate sodium undergoes hydrolysis in aqueous solutions to form a complex mixture of partially sulfomethylated derivatives and colistin . The primary reactions it undergoes include:

Hydrolysis: In aqueous solutions, colistimethate sodium hydrolyzes to form colistin and other derivatives.

Substitution: The sulfomethyl group can be substituted under certain conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include formaldehyde and sodium bisulfite . The major products formed from these reactions are colistin and its sulfomethylated derivatives .

Applications De Recherche Scientifique

Colistimethate sodium has several scientific research applications, particularly in the fields of medicine and microbiology:

Mécanisme D'action

Colistimethate sodium exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent that penetrates into and disrupts the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal, meaning it kills the bacteria . Colistimethate sodium is polycationic and has both hydrophobic and lipophilic moieties, which allow it to interact with the bacterial membrane .

Comparaison Avec Des Composés Similaires

Colistimethate sodium is part of the polymyxin class of antibiotics, which also includes polymyxin B and colistin . Compared to polymyxin B, colistimethate sodium is less toxic when administered at comparable doses . Colistin sulfate is another similar compound, but it is mainly used topically or orally, whereas colistimethate sodium is used parenterally .

Similar Compounds

Polymyxin B: Another polymyxin antibiotic with similar bactericidal activity.

Colistin sulfate: Used topically or orally for treating infections.

Colistimethate sodium is unique in its reduced toxicity and its use as a prodrug that converts to colistin in the body .

Propriétés

Formule moléculaire |

C57H108N16O25S4 |

|---|---|

Poids moléculaire |

1545.8 g/mol |

Nom IUPAC |

[2-[11-(2-aminoethyl)-17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-14-[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid |

InChI |

InChI=1S/C57H108N16O25S4/c1-9-34(6)12-10-11-13-45(76)64-38(15-21-59-28-99(87,88)89)52(81)73-47(36(8)75)57(86)69-40(17-23-61-30-101(93,94)95)49(78)68-42-19-25-63-56(85)46(35(7)74)72-53(82)41(18-24-62-31-102(96,97)98)67-48(77)37(14-20-58)65-54(83)43(26-32(2)3)71-55(84)44(27-33(4)5)70-51(80)39(66-50(42)79)16-22-60-29-100(90,91)92/h32-44,46-47,59-62,74-75H,9-31,58H2,1-8H3,(H,63,85)(H,64,76)(H,65,83)(H,66,79)(H,67,77)(H,68,78)(H,69,86)(H,70,80)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98) |

Clé InChI |

ZXYYNNMHQSUIER-UHFFFAOYSA-N |

SMILES canonique |

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCN)CCNCS(=O)(=O)O)C(C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)

![[5-(Hydroxymethyl)-3,4-bis(phenylmethoxy)oxolan-2-yl]methanol](/img/structure/B12324251.png)

![8,16-Bis(4-hydroxyphenyl)tetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10(15),11,13-hexaene-4,6,12,14-tetrol](/img/structure/B12324271.png)

![4,12-diphenyl-3,5,11,13-tetraoxa-8-azatricyclo[7.4.0.02,7]tridecane](/img/structure/B12324279.png)

![Palladium, [2,6-bis[(4S,5S)-1-benzoyl-4,5-dihydro-4,5-diphenyl-1H-imidazol-2-yl-kappaN3]phenyl-kappaC]bromo-, (SP-4-3)-](/img/structure/B12324294.png)

![[3,7-Dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12324324.png)